3,4-Dihexyl-2,5-dithiophen-2-ylthiophene
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Overview
Description
3,4-Dihexyl-2,5-dithiophen-2-ylthiophene is an organic compound with the molecular formula C24H32S3 and a molecular weight of 416.706 g/mol This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene typically involves the use of brominated thiophene derivatives. One common method includes the reaction of 2,5-dibromo-3,4-dihexylthiophene with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihexyl-2,5-dithiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for halogenation or alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce dihydrothiophene derivatives.
Scientific Research Applications
3,4-Dihexyl-2,5-dithiophen-2-ylthiophene has several scientific research applications, particularly in the field of organic electronics. It is used as a building block for the synthesis of conjugated polymers and small molecules that exhibit semiconducting properties . These materials are essential for the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Additionally, thiophene derivatives are studied for their potential use in sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene in electronic applications involves its ability to form π-conjugated systems. The extended π-conjugation allows for efficient charge transport and delocalization of electrons, which is crucial for the performance of organic electronic devices . The molecular structure of thiophene derivatives enables them to interact with various molecular targets and pathways, enhancing their electronic properties.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dihexyl-2,2’5’,2’'-quaterthiophene: This compound is a higher homolog of 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene and exhibits similar electronic properties.
2,5-Dibromo-3-hexylthiophene: This compound is a precursor in the synthesis of various thiophene derivatives and shares similar reactivity.
2,5-Dithiophen-2-ylthiophene 1,1-dioxide: This compound has a similar thiophene core structure but with different substituents, affecting its electronic properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of hexyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for use in solution-processable organic electronic devices.
Properties
CAS No. |
151324-66-2 |
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Molecular Formula |
C24H32S3 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
3,4-dihexyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C24H32S3/c1-3-5-7-9-13-19-20(14-10-8-6-4-2)24(22-16-12-18-26-22)27-23(19)21-15-11-17-25-21/h11-12,15-18H,3-10,13-14H2,1-2H3 |
InChI Key |
SGUWUYAMHMJAOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1CCCCCC)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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